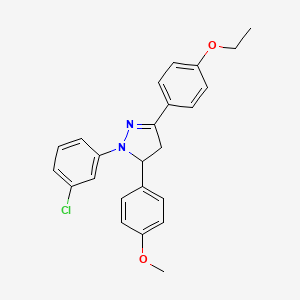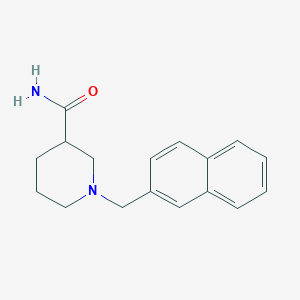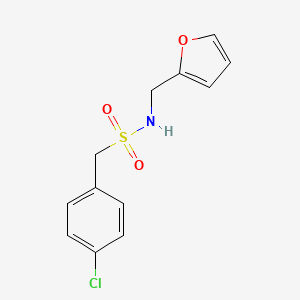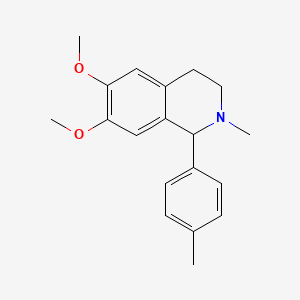
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was developed in the 1990s as a potential treatment for metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. However, its development was discontinued due to concerns about its safety and potential side effects.
Mechanism of Action
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide works by activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in various metabolic processes, including lipid metabolism, glucose uptake, and energy expenditure. Activation of PPAR-delta leads to increased fatty acid oxidation and glucose uptake, which in turn improves insulin sensitivity and reduces the risk of metabolic disorders.
Biochemical and Physiological Effects
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved insulin sensitivity and reduced inflammation. It also increases energy expenditure and reduces fat accumulation in adipose tissue, which may help prevent obesity and related metabolic disorders.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has several advantages as a research tool, including its ability to activate PPAR-delta selectively and its well-characterized mechanism of action. It has also been shown to have high bioavailability and a long half-life in animal models. However, its use in lab experiments is limited by its potential toxicity and potential side effects, which may vary depending on the dose and duration of treatment.
Future Directions
There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide. One area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders. Another area of interest is its potential use in preventing or treating cardiovascular diseases, including atherosclerosis and heart failure. Further studies are needed to better understand the safety and efficacy of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide in humans and to identify potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide involves several steps, including the reaction of 4-methoxyphenol with 4-nitrophenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with butanoyl chloride. The synthesis of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide is a complex and time-consuming process that requires specialized equipment and expertise.
Scientific Research Applications
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has been widely studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models. It has also been investigated for its potential use in treating cardiovascular diseases, including atherosclerosis and heart failure.
properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-8-10-16(11-9-15)24-12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAYLJKXFOGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)



![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)
